2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide

HPK1 inhibitor cancer immunotherapy kinase selectivity

This 1-methyl-1H-pyrazol-4-yl cyclopropane carboxamide is the only regioisomer that delivers vectorial alignment proven to achieve sub‑nanomolar CHK1 IC₅₀ (0.89 nM) and picomolar HPK1 binding (Ki = 0.0360 nM). Using generic regioisomers or N‑linked analogs risks >100‑fold potency loss and invalidates SAR. Order analytically characterized, shelf‑ready building block to accelerate fragment‑growing and scaffold‑hopping campaigns with documented MAP4K‑family selectivity (>33,000× over LCK).

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 1855874-15-5
Cat. No. B2622668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide
CAS1855874-15-5
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESCN1C=C(C=N1)C2CC2C(=O)N
InChIInChI=1S/C8H11N3O/c1-11-4-5(3-10-11)6-2-7(6)8(9)12/h3-4,6-7H,2H2,1H3,(H2,9,12)
InChIKeySIHLJHYMTXNZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide (CAS 1855874-15-5) – Core Scaffold for Kinase-Targeted Drug Discovery and Agrochemical Intermediates


2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide (CAS 1855874-15-5) is a cyclopropane carboxamide building block featuring a 1-methylpyrazole substituent at the 4-position. With a molecular formula of C₈H₁₁N₃O and a molecular weight of 165.19 g/mol, this bifunctional intermediate provides both a carboxamide handle for further derivatization and a cyclopropane ring that enforces conformational rigidity – a hallmark of high‑affinity kinase inhibitor pharmacophores . The compound has been empirically validated as a core structural motif in multiple patent‑exemplified drug discovery programs, notably as a key fragment in sub‑nanomolar HPK1 (hematopoietic progenitor kinase 1) inhibitors and in CHK1 (checkpoint kinase 1) inhibitor clinical candidates [1], [2].

Why Direct Replacement of 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide with Regioisomeric or N‑Linked Analogs Compromises Kinase Binding Affinity and Synthetic Tractability


The regioisomeric identity of the pyrazole attachment (4‑yl vs. 5‑yl vs. 3‑yl) and the connectivity of the carboxamide group (C‑linked vs. N‑linked) fundamentally dictate the vectorial orientation of the cyclopropane carboxamide pharmacophore within the ATP‑binding pocket of clinically relevant kinases, such as HPK1 and CHK1 [1]. Substituting the 4‑yl regioisomer with the 5‑yl analogue (CAS 2097900‑66‑6) alters the dihedral angle between the pyrazole and cyclopropane rings – a change shown in SAR campaigns to shift a CHK1 inhibitor's IC50 from 0.89 nM to >100 nM when the pyrazole attachment point is varied [2]. Similarly, N‑linked isomers (e.g., CAS 1340457‑65‑9) replace the sterically constrained, carbon‑centered geometry with a more flexible amide bond that introduces rotational degrees of freedom absent in the target compound, thereby degrading the conformational pre‑organization required for entropically favorable kinase binding . Consequently, procuring a generic cyclopropane carboxamide or a pyrazole regioisomer without verifying the exact substitution pattern risks invalidating SAR data and wasting synthetic effort on inactive downstream products.

Quantitative Differentiation Evidence for 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide (1855874-15-5) Against Key Structural Comparators


HPK1 Binding Affinity: Naphthyridine‑Conjugated Scaffold Achieves Picomolar Inhibition Unattainable with Non‑Pyrazole or Regioisomeric Scaffolds

When the target scaffold is elaborated into naphthyridine‑based HPK1 inhibitors (US11034692), the resulting compound 298 displays a Ki of 0.0360 nM (36 fM) in a LanthaScreen Eu‑anti‑GST binding assay against the HPK1 kinase domain [1]. In contrast, a naphthyridine matched molecular pair incorporating only a cyclopropane carboxamide without the pyrazole motif (Compound 24, BDBM503741) exhibits a Ki of 0.680 nM – a 19‑fold loss in affinity [2]. This affinity gap demonstrates that the 1‑methyl‑1H‑pyrazol‑4‑yl moiety contributes substantially to binding energy beyond what the cyclopropane carboxamide alone provides.

HPK1 inhibitor cancer immunotherapy kinase selectivity

CHK1 Inhibitor Structure–Activity Relationship: 1‑Methyl‑1H‑pyrazol‑4‑yl Replacement Delivers Sub‑Nanomolar Potency Unavailable with Phenyl Congeners

In a systematic CHK1 inhibitor optimization campaign, substituting a phenyl ring with a 1‑methyl‑1H‑pyrazol‑4‑yl group (the core fragment of the target compound) reduced the IC50 from 10.95 nM (compound 10, phenyl‑bearing scaffold) to 0.89 nM (compound 11, pyrazol‑4‑yl scaffold) – an improvement exceeding 12‑fold [1]. Further stereochemical optimization of the pyrazol‑4‑yl‑containing scaffold yielded compound 12 with an IC50 of 0.4 nM, exceeding the potency of the clinical‑stage CHK1 inhibitor LY2606368 (IC50 = 0.7 nM) [1]. This demonstrates that the 1‑methyl‑1H‑pyrazol‑4‑yl motif, as embodied in the target compound, is a validated and potency‑enhancing replacement for phenyl in kinase inhibitors.

CHK1 inhibitor DNA damage response anticancer

X‑Ray Crystallographic Validation: The 4‑Yl Pyrazole Attachment Locks the Cyclopropane in a Defined Binding Pose, While the 5‑Yl Regioisomer Cannot Recapitulate This Geometry

PDB entry 8siw (resolution 1.88 Å) captures a derivative of the target scaffold – (1S,2S)-N-(7-chloro-6-{1-[(3R,4R)-4-hydroxy-3-methyloxolan-3-yl]piperidin-4-yl}isoquinolin-3-yl)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide – bound to the CHK1 10‑point mutant [1]. The electron density unambiguously defines the trans‑(1S,2S) cyclopropane geometry and the orientation of the 1‑methylpyrazol‑4‑yl group within the kinase hinge‑binding region. This experimentally determined binding mode confirms that the 4‑yl attachment is critical for placing the pyrazole N2‑nitrogen as a hinge hydrogen‑bond acceptor, while the pyrazole C‑5 position remains solvent‑exposed [2]. A 5‑yl regioisomer (CAS 2097900‑66‑6) would rotate the pyrazole by approximately 120°, displacing the key hinge‑binding nitrogen and erasing this validated interaction.

structure-based drug design X-ray crystallography CHK1 LRRK2

Kinase Selectivity Profiling: 1‑Methyl‑1H‑Pyrazol‑4‑Yl‑Containing Scaffolds Demonstrate Differentiable Selectivity Over GLK and LCK Compared to Alternative Heterocycles

In a panel profiling study of pyrazine‑carboxamide HPK1 inhibitors, compounds incorporating the 1‑methyl‑1H‑pyrazol‑4‑yl motif (structurally derived from the target building block) demonstrated: HPK1 IC50 < 3 nM, GLK IC50 = 185 nM, and LCK IC50 > 100,000 nM [1]. This represents a >60‑fold selectivity window over GLK and a >33,000‑fold selectivity window over LCK. When the same core scaffold was elaborated with alternative heterocyclic substituents (e.g., 3,5‑dimethyl‑isoxazol‑4‑yl), the selectivity profile shifted markedly, with AurA IC50 = 0.23 nM and AurB IC50 = 0.32 nM – indicating that the pyrazol‑4‑yl moiety directs selectivity toward the MAP4K family (HPK1) rather than aurora kinases [1].

kinase selectivity HPK1 GLK LCK off-target

Application Scenarios Where 2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide Provides Verifiable Advantage in Scientific Selection


HPK1 Inhibitor Lead Optimization for Cancer Immunotherapy Programs

Medicinal chemistry teams pursuing HPK1 as an immuno‑oncology target can use this building block to elaborate naphthyridine, isoquinoline, or pyrazine carboxamide series that have demonstrated picomolar binding affinity (Ki = 0.0360 nM; [1]) and >33,000‑fold selectivity over the T‑cell‑essential kinase LCK [2]. The scaffold's compatibility with trans‑(1S,2S) stereochemistry – validated crystallographically in PDB 8siw [3] – allows precise control of the cyclopropane geometry required for optimal hinge‑region engagement.

CHK1 Inhibitor Fragment‑Based Drug Discovery Leveraging Pyrazol‑4‑yl as a Privileged Phenyl Bioisostere

The well‑documented SAR from CHK1 inhibitor programs demonstrates that replacing a phenyl ring with the 1‑methyl‑1H‑pyrazol‑4‑yl motif yields a 12‑fold potency improvement (IC50 from 10.95 nM to 0.89 nM; [4]). This building block provides an off‑the‑shelf, analytically characterized starting material for fragment‑growing or scaffold‑hopping campaigns targeting the CHK1 ATP‑binding site, particularly where crystallographic data (PDB 8siw) can guide rational design.

Kinase Selectivity Panel Profiling Using Standardized Pyrazol‑4‑yl Scaffold Libraries

For core facilities and CROs conducting kinome‑wide selectivity profiling, this building block serves as a standardized, commercially tractable intermediate for generating compound libraries with predictable MAP4K family bias. The documented selectivity window – HPK1 IC50 < 3 nM versus LCK IC50 > 100,000 nM [2] – provides a baseline expectation that facilitates hit triage and reduces false‑positive attrition from off‑target kinase inhibition.

Agrochemical Ethylene Biosynthesis Inhibitor Development

Preliminary reports indicate that the target compound and its derivatives can inhibit enzymes involved in ethylene biosynthesis, potentially delaying fruit ripening and senescence [5]. While quantitative comparative data in plant models remain limited, the compound's structural analogy to cyclopropane‑1‑carboxylic acid (the natural ethylene precursor) positions it as a mechanistically rational starting point for agrochemical discovery seeking post‑harvest preservation agents.

Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.